molecular formula C11H16N4O3 B2536676 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione CAS No. 320420-08-4

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

Cat. No. B2536676
CAS RN: 320420-08-4
M. Wt: 252.274
InChI Key: OWJOUBFGQOWSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, also known as 4-methylpiperazine-1-acetyl-2,4-dione or MPAD, is a heterocyclic compound composed of an acetyl group, a 4-methylpiperazino group, and a pyrimidine ring. It is a highly versatile compound with a wide range of applications in both scientific research and industrial production. In scientific research, it has been used as a precursor in the synthesis of various compounds, as a reagent for the preparation of polymers, and as an inhibitor of certain enzymes. In industrial production, it has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. In

Scientific Research Applications

Synthetic Pathways and Catalytic Applications

The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, is known for its synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, a structural variant, show wide applicability. These scaffolds are synthesized through complex pathways involving diversified hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These synthetic routes offer a broad spectrum of applications, especially in developing lead molecules for medicinal purposes (Parmar, Vala, & Patel, 2023).

Antioxidative and Anti-inflammatory Properties

A derivative of the compound, CX-659S, has been developed as an anti-inflammatory agent for dermatitis treatment. Its significant antioxidative activities have been highlighted, showcasing its potential in scavenging harmful radicals and inhibiting lipid peroxidation. This antioxidative nature is believed to contribute to its therapeutic potential for acute skin inflammations involving oxidative tissue damage (Isobe et al., 2002).

Neuroprotective Effects

The compound BW619C89, structurally similar to 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, has been evaluated for its neuroprotective properties, particularly after cerebral ischaemia. It has shown promise in reducing cortical infarct volume and improving neurological deficits, pointing to its potential in managing cerebral damages (Smith, Lekieffre, Sowinski, & Meldrum, 1993).

properties

IUPAC Name

5-acetyl-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-8(16)9-7-15(11(18)12-10(9)17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,12,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJOUBFGQOWSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

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